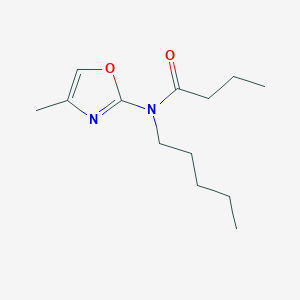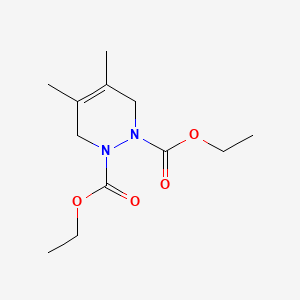
Dichlorobis(3-amino-2H-1-benzopyran-2-one-N)dichloro palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis(3-amino-2H-1-benzopyran-2-one-N)dichloro palladium is a coordination compound that features a palladium center coordinated to two 3-amino-2H-1-benzopyran-2-one ligands and two chloride ions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(3-amino-2H-1-benzopyran-2-one-N)dichloro palladium typically involves the reaction of palladium chloride with 3-amino-2H-1-benzopyran-2-one in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete coordination of the ligands to the palladium center .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions
Dichlorobis(3-amino-2H-1-benzopyran-2-one-N)dichloro palladium can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands, such as phosphines or amines.
Oxidation and Reduction Reactions: The palladium center can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can act as a catalyst in coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include phosphines, amines, and halides. Typical reaction conditions involve the use of organic solvents, such as dichloromethane or toluene, and may require elevated temperatures or the presence of a base.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the products would be new palladium complexes with different ligands.
科学研究应用
Dichlorobis(3-amino-2H-1-benzopyran-2-one-N)dichloro palladium has several scientific research applications:
Medicinal Chemistry: The compound has potential as an anticancer agent due to its ability to interact with DNA and proteins.
Catalysis: It can be used as a catalyst in various organic reactions, including cross-coupling reactions.
Materials Science: The compound’s unique coordination properties make it useful in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of Dichlorobis(3-amino-2H-1-benzopyran-2-one-N)dichloro palladium involves its interaction with biological molecules, such as DNA and proteins. The palladium center can coordinate to nucleophilic sites on these molecules, disrupting their normal function. This can lead to cell death in cancer cells, making the compound a potential anticancer agent .
相似化合物的比较
Similar Compounds
Dichlorobis(3-amino-2H-1-benzopyran-2-one-N)dichloro platinum: Similar structure but with a platinum center instead of palladium.
Dichlorobis(3-amino-2H-1-benzopyran-2-one-N)dichloro nickel: Similar structure but with a nickel center instead of palladium.
Uniqueness
Dichlorobis(3-amino-2H-1-benzopyran-2-one-N)dichloro palladium is unique due to its specific coordination environment and the properties imparted by the palladium center. This makes it particularly effective in catalytic applications and potential medicinal uses compared to its analogs with different metal centers .
属性
分子式 |
C18H14Cl2N2O4Pd-2 |
|---|---|
分子量 |
499.6 g/mol |
IUPAC 名称 |
dichloropalladium;(2-oxochromen-3-yl)azanide;(2-oxo-3,5-dihydrochromen-3-yl)azanide |
InChI |
InChI=1S/C9H8NO2.C9H6NO2.2ClH.Pd/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;;;/h1-2,4-5,7,10H,3H2;1-5,10H;2*1H;/q2*-1;;;+2/p-2 |
InChI 键 |
MJJIQTOMYFJCTA-UHFFFAOYSA-L |
规范 SMILES |
C1C=CC=C2C1=CC(C(=O)O2)[NH-].C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].Cl[Pd]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B12894781.png)

![3-(3-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894786.png)
![3-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]-L-alanine](/img/structure/B12894790.png)






![N-Benzoyl-2'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12894850.png)
![Decahydrocyclopenta[B]pyrrolizine](/img/structure/B12894856.png)
